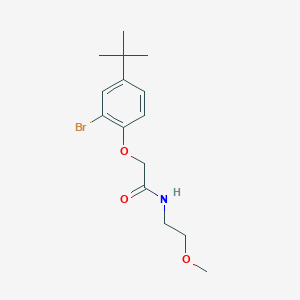
2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide, also known as CPP or CPP-115, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating GABA levels in the brain.
Mécanisme D'action
As mentioned previously, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 is a potent inhibitor of GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 increases GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. Additionally, the increased GABA levels result in anxiolytic effects, making 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 a potential treatment for anxiety disorders.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its effects on GABA levels, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to increase the expression of GABA receptors in the brain, leading to increased GABAergic neurotransmission. This increased neurotransmission has been associated with a reduction in seizure activity and addictive behaviors. Additionally, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to have anxiolytic effects, which may be due to its effects on GABAergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 in lab experiments is its potency as a GABA transaminase inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of off-target effects. Additionally, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to have a long half-life, allowing for sustained inhibition of GABA transaminase. One limitation of using 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 in lab experiments is its poor solubility in water, which may require the use of organic solvents for administration.
Orientations Futures
There are several potential future directions for the study of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115. One area of interest is the potential use of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 as a treatment for addiction. Preclinical studies have shown promising results in reducing addictive behaviors, and further research is needed to determine its efficacy in humans. Additionally, the anxiolytic effects of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 make it a potential treatment for anxiety disorders. Further research is needed to determine the safety and efficacy of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 in humans for these indications. Finally, the potential role of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia, should be explored.
Méthodes De Synthèse
2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 can be synthesized through a multistep process involving the reaction of 2-fluorobenzylamine with 3-chlorophenylacetic acid, followed by the reaction of the resulting intermediate with isobutyl chloroformate. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. Additionally, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Propriétés
Formule moléculaire |
C15H13ClFNO2 |
|---|---|
Poids moléculaire |
293.72 g/mol |
Nom IUPAC |
2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-10(20-12-6-4-5-11(16)9-12)15(19)18-14-8-3-2-7-13(14)17/h2-10H,1H3,(H,18,19) |
Clé InChI |
ZRLXKXOUEUAUIF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC(=CC=C2)Cl |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296245.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296246.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B296247.png)
![2-[3,5-dimethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296248.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296249.png)
![2-[(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B296250.png)